molecular formula C17H14BrNO5 B14573656 2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61680-33-9

2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Cat. No.: B14573656
CAS No.: 61680-33-9
M. Wt: 392.2 g/mol
InChI Key: JWMBUNWBCBXKAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a complex organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of 2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the reaction of 2-(2,3-dihydroxyphenyl)oxazole with acetic anhydride in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share similar structural features but differ in their specific biological activities and applications .

Properties

CAS No.

61680-33-9

Molecular Formula

C17H14BrNO5

Molecular Weight

392.2 g/mol

IUPAC Name

[2-acetyloxy-3-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)phenyl] acetate;bromide

InChI

InChI=1S/C17H14NO5.BrH/c1-11(19)21-15-8-5-7-14(17(15)22-12(2)20)16-10-13-6-3-4-9-18(13)23-16;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

JWMBUNWBCBXKAH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C2=CC3=CC=CC=[N+]3O2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.